molecular formula C12H14O3 B1324362 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid CAS No. 74205-43-9

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Cat. No.: B1324362
CAS No.: 74205-43-9
M. Wt: 206.24 g/mol
InChI Key: DKRPTRYWEUCDHJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.244 g/mol . It is a cyclobutane derivative with a methoxyphenyl group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid typically involves the cycloaddition reaction of a suitable diene with a methoxyphenyl-substituted alkene. One common method is the Diels-Alder reaction, where a diene reacts with a methoxyphenyl-substituted alkene under heat and pressure to form the cyclobutane ring . The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRPTRYWEUCDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632644
Record name 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74205-43-9
Record name 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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